![molecular formula C18H28ClF3N2O2 B3008484 1-Butoxy-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1217071-40-3](/img/structure/B3008484.png)
1-Butoxy-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-Butoxy-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H28ClF3N2O2 and its molecular weight is 396.88. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive Properties
Antinociception refers to the reduction of pain sensitivity. Research has explored the potential of this compound as an antinociceptive agent. Studies in diabetic mice have evaluated its effects on pain sensitivity thresholds, particularly for cold stimuli . Further investigations could elucidate its mechanism of action and therapeutic relevance.
Apoptosis Induction in Cancer Cells
Compounds with piperazine moieties have shown promise in cancer research. Detailed biological studies have demonstrated that this compound induces apoptosis (programmed cell death) in BT-474 breast cancer cells. Clonogenic assays revealed concentration-dependent inhibition of colony formation, highlighting its potential as an anticancer agent .
Mechanism of Action
Target of Action
The primary targets of 1-Butoxy-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . By blocking these transporters, it prevents the reuptake of serotonin, norepinephrine, and dopamine into the presynaptic neuron, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action on the postsynaptic receptors, enhancing neurotransmission.
Result of Action
The compound has been found to decrease amphetamine-induced hyperactivity, measured as spontaneous locomotor activity in mice . In addition, it has been shown to improve memory consolidation after acute treatment in mice . It also possesses significant antinociceptive properties, elevating pain thresholds in neuropathic mice .
properties
IUPAC Name |
1-butoxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27F3N2O2.ClH/c1-2-3-11-25-14-17(24)13-22-7-9-23(10-8-22)16-6-4-5-15(12-16)18(19,20)21;/h4-6,12,17,24H,2-3,7-11,13-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZZMANSQYORFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butoxy-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.